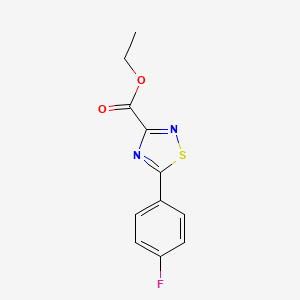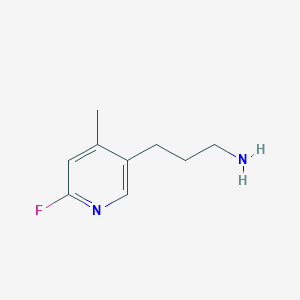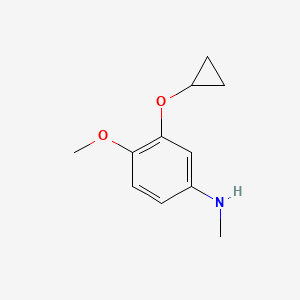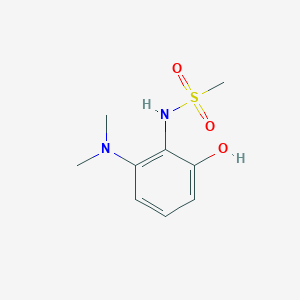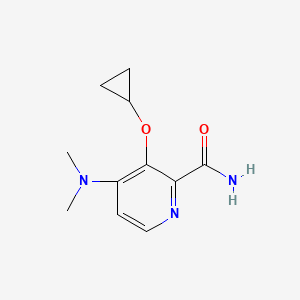
3-Cyclopropoxy-4-(dimethylamino)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-(dimethylamino)picolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a picolinamide core
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-4-(dimethylamino)picolinamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclopropoxy-substituted boronic acid with a dimethylamino-substituted picolinamide precursor.
Análisis De Reacciones Químicas
3-Cyclopropoxy-4-(dimethylamino)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-(dimethylamino)picolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-(dimethylamino)picolinamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-Cyclopropoxy-4-(dimethylamino)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-(dimethylamino)picolinamide: This compound has a similar structure but differs in the position of the dimethylamino group.
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide: Another analog with variations in the substituents on the picolinamide core.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-(dimethylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)8-5-6-13-9(11(12)15)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,15) |
Clave InChI |
STOUWOITINWAIQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=NC=C1)C(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


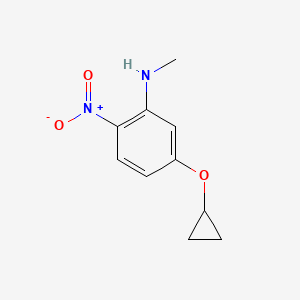


![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)
